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Copper;molybdenum;hydrate

Cat. No.: B12345415
M. Wt: 177.51 g/mol
InChI Key: UXYZUAHIFMIZRN-UHFFFAOYSA-N
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Description

Research Significance and Interdisciplinary Scope of Hydrated Copper Molybdate (B1676688) Compounds

The scientific importance of hydrated copper molybdate compounds stems from their unique and tunable properties, which are of interest across multiple scientific disciplines. In materials science, the development of cost-effective metal molybdates with enhanced energy storage capabilities has garnered significant attention. rsc.org Hydrated copper molybdates, in particular, have shown promise as redox-active electrodes for asymmetric supercapacitors. rsc.org The presence of hydroxyl groups and water molecules in the hydrated structure can enhance conductivity and facilitate redox-type charge storage, leading to higher specific capacitance compared to their anhydrous counterparts. rsc.org

The interdisciplinary scope of these compounds extends to catalysis, where they have been investigated for their efficiency in various chemical reactions. For instance, copper molybdate nanoplates, specifically the hydrated form lindgrenite (Cu₃(MoO₄)₂(OH)₂), have been synthesized via sonochemical methods at room temperature and demonstrated to be effective solid catalysts for the esterification of oleic acid, a key process in biofuel production. nih.gov Furthermore, the antimicrobial properties of copper molybdates have been explored, indicating their potential use as biocidal materials in coatings to prevent microbial contamination. nih.gov The study of these materials also intersects with inorganic chemistry and crystallography, as researchers work to synthesize and characterize new phases with novel structures and functionalities. materialsciencejournal.orgacs.org The investigation of their magnetic and optical properties further broadens their applicability in areas such as sensors and photocatalysis. cureus.com

Historical Development and Evolution of Copper-Molybdenum Hydrate (B1144303) Research

The study of copper molybdate compounds has evolved from early interests in their fundamental synthesis and structural characterization to more recent and sophisticated explorations of their functional properties and applications. Initial research often focused on precipitation and solid-state reactions to produce various copper molybdate phases. aip.org

A significant advancement in the synthesis of these materials has been the development of solution-based methods, such as hydrothermal and co-precipitation techniques, which offer better control over the size, morphology, and crystallinity of the resulting particles. rsc.orgnih.govjacsdirectory.com For example, the hydrothermal synthesis of copper molybdate nanostructures on nickel foam has been a key development for their application in energy storage. rsc.org More recently, novel and facile synthesis routes like sonochemistry have emerged, allowing for the production of hydrated copper molybdates like lindgrenite at room temperature, which is a more energy-efficient and cost-effective approach. nih.gov

The characterization techniques employed to study these materials have also evolved significantly. While X-ray diffraction (XRD) remains a fundamental tool for phase identification and structural analysis, it is now routinely complemented by advanced techniques such as scanning electron microscopy (SEM) for morphological analysis, and various spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy to probe the vibrational modes and chemical bonding within the compounds. rsc.orgnih.gov Electrochemical analysis techniques, such as cyclic voltammetry and galvanostatic charge-discharge tests, have become crucial in evaluating the performance of hydrated copper molybdates in energy storage devices. rsc.org The focus of research has progressively shifted from simply creating these compounds to precisely engineering their structure at the nanoscale to enhance their performance in specific applications, such as catalysis and energy storage. nih.govrsc.org

Detailed Research Findings

Recent research has yielded significant insights into the properties and potential applications of hydrated copper molybdate compounds. The following tables summarize key findings from various studies.

Electrochemical Properties of Hydrated Copper Molybdate

The electrochemical performance of hydrated copper molybdate (CMOBH) has been a key area of investigation, particularly for its application in asymmetric supercapacitors (ASCs).

PropertyValueReference
Specific Capacitance142.1 F g⁻¹ at 1 A g⁻¹ rsc.org
Operating Voltage (ASC)1.6 V rsc.org
Energy Density (ASC)48.6 Wh kg⁻¹ rsc.org
Power Density (ASC)12.5 kW kg⁻¹ rsc.org
Cycling Stability (ASC)89.1% capacitance retention after 10,000 cycles rsc.org

These findings highlight the superior performance of the hydrated form compared to its thermally treated, anhydrous counterpart, which is attributed to higher conductivity and the presence of hydroxyl groups that enhance redox-type charge storage. rsc.org

Synthesized Copper Molybdate Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuH2MoO B12345415 Copper;molybdenum;hydrate

Properties

Molecular Formula

CuH2MoO

Molecular Weight

177.51 g/mol

IUPAC Name

copper;molybdenum;hydrate

InChI

InChI=1S/Cu.Mo.H2O/h;;1H2

InChI Key

UXYZUAHIFMIZRN-UHFFFAOYSA-N

Canonical SMILES

O.[Cu].[Mo]

Origin of Product

United States

Synthetic Methodologies for Copper Molybdenum Hydrates

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of copper-molybdenum hydrates due to their versatility and ability to produce a range of nanostructures at relatively low temperatures. These techniques involve the reaction of soluble copper and molybdenum precursors in a liquid medium.

Hydrothermal Synthesis of Hydrated Copper Molybdates

Hydrothermal synthesis is a prominent method that utilizes high pressure and temperature in an aqueous solution to crystallize materials that are insoluble at ambient conditions. For hydrated copper molybdates, this technique typically involves heating a sealed autoclave containing a solution of copper and molybdenum precursors.

In a typical synthesis, binder-free copper molybdate (B1676688) (CMO) nanostructures can be grown directly on a substrate like nickel foam. materialsciencejournal.org This process can yield hybrid nanosheet-nanoplate morphologies with a layered structure, which provides a large electroactive surface area. materialsciencejournal.org The choice of precursors is crucial; for instance, reacting copper nitrate (B79036) (Cu(NO₃)₂) and sodium molybdate (Na₂MoO₄) at temperatures between 180–200°C can produce α-CuMoO₄. Subsequent annealing at higher temperatures (500–600°C) can lead to the formation of the β-phase due to thermal rearrangement. The resulting hydrated CMO electrodes have demonstrated higher specific capacitance and enhanced redox behavior compared to their thermally treated, anhydrous counterparts, which is attributed to the presence of hydroxyl groups that facilitate redox-type charge storage. materialsciencejournal.orgrsc.org

PrecursorsSubstrate/MethodResulting Morphology/PhaseReference
Copper and Molybdenum precursorsSimple hydrothermal process on nickel foamHybrid nanosheet–nanoplate morphology materialsciencejournal.org
Cu(NO₃)₂ and Na₂MoO₄Hydrothermal synthesis (180–200°C)α-CuMoO₄
α-CuMoO₄Annealing (500–600°C)β-phase CuMoO₄
Ammonium (B1175870) molybdate and copper nitrateHydrothermal methodPolymorphs of copper molybdate mdpi.com

Co-precipitation Techniques for Hydrated Copper Molybdate Formation

Co-precipitation is a straightforward and effective method for synthesizing hydrated copper molybdates. This technique involves the simultaneous precipitation of both copper and molybdate ions from a solution to form a homogeneous, insoluble product. The process is often carried out at or near room temperature and can be scaled up with relative ease.

A simple co-precipitation method involves dissolving precursors such as ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and a copper salt like copper nitrate (Cu(NO₃)₂·3H₂O) or copper chloride (CuCl₂·6H₂O) in water. mdpi.comnih.gov For instance, hydrated cobalt molybdate doped with copper has been synthesized by dissolving ammonium molybdate and cobalt chloride in water at 80°C with stirring, leading to the formation of a precipitate. nih.gov The resulting materials often exhibit well-defined morphologies, such as microrods or nanosheets. nih.govresearchgate.net The co-precipitation method can yield highly crystalline and well-defined morphologies, such as synthetic lindgrenite (Cu₃(MoO₄)₂(OH)₂), by reacting sodium molybdate dihydrate (Na₂MoO₄∙2H₂O) and copper nitrate trihydrate (Cu(NO₃)₂∙3H₂O). mdpi.com The morphology of the synthesized material can consist of an arrangement of nanocrystals in the shape of sheets, which self-assemble into spherical mesostructures. mdpi.com

Copper PrecursorMolybdenum PrecursorResulting MorphologyReference
Cu(NO₃)₂∙3H₂ONa₂MoO₄∙2H₂OSynthetic lindgrenite (nanocrystals in sheet-like arrangement forming spherical mesostructures) mdpi.com
CuCl₂·6H₂O(NH₄)₆Mo₇O₂₄·2H₂OMicrorods (in copper-doped cobalt molybdate) nih.gov
Not SpecifiedNot SpecifiedNanosheets researchgate.net

Chemical Precipitation Methods for Copper Molybdenum Hydrate (B1144303) Nanoparticles

Chemical precipitation is a versatile bottom-up approach for the synthesis of nanoparticles, where a solid material is formed from a liquid solution. This method allows for control over particle size and distribution by carefully managing reaction parameters.

The synthesis of copper molybdate nanoparticles can be achieved by reacting cupric acetate (B1210297) monohydrate ((CH₃COO)₂Cu·H₂O) with sodium molybdate (Na₂MoO₄) in distilled water. nih.gov The dropwise addition of the copper solution to the molybdate solution under continuous stirring helps to achieve a homogeneous mixture and prevent localized supersaturation, leading to the precipitation of CuMoO₄ nanoparticles. nih.gov This method can be performed without the use of surfactants, simplifying the process and avoiding potential contamination. nih.gov The size of the resulting nanoparticles is influenced by several factors, including the concentration of the reactants, the rate of addition of the copper solution, and the reaction temperature. researchgate.net Statistical optimization studies have shown that copper concentration, flow rate, and reactor temperature are significant variables in controlling the particle size of copper molybdate. researchgate.net

Copper PrecursorMolybdenum PrecursorKey Synthesis DetailReference
Cupric acetate monohydrateSodium molybdateDropwise addition without surfactant nih.gov
Copper precursorMolybdate precursorOptimization of reagent concentration, flow rate, and temperature researchgate.net

Sonochemical Routes for Copper Molybdenum Hydrate Nanostructures

Sonochemistry utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This method can produce nanoparticles with uniform, small sizes and can often be performed under ambient conditions. psu.edumdpi.com

The synthesis of copper-based nanostructures, including copper molybdates, can be facilitated by sonochemical methods. psu.edu For instance, ultrasound can be used to prepare copper molybdate nanoplates at room temperature. researchgate.net The process can also be combined with other techniques; for example, a mixture of copper nitrate and sodium molybdate solutions can be subjected to ultrasonic radiation before being heated, a process sometimes referred to as sonohydrothermal treatment. rsc.orgiyte.edu.tr This approach can lead to the formation of nanocrystalline materials. rsc.org The high-intensity ultrasound generates localized hot spots with extreme temperatures and pressures, which can decompose precursors and facilitate the formation of nanostructured materials. researchgate.net

Controlled Growth and Template-Assisted Synthesis of Hydrated Copper Molybdenum Oxide Nanostructures

To achieve a higher degree of control over the size, shape, and orientation of hydrated copper molybdenum oxide nanostructures, controlled growth and template-assisted synthesis methods are employed. These techniques utilize pre-existing structures or directing agents to guide the formation of the desired material.

Template-assisted synthesis is a powerful method for fabricating nanostructures with precise morphologies. researchgate.net This can involve either "hard" templates, which are rigid structures like porous alumina (B75360) or zeolites, or "soft" templates, such as surfactants or polymers that form self-assembled structures in solution. researchgate.netrsc.org For molybdenum oxides, a novel solution-based approach involves pre-treating a copper foil with a peroxomolybdate incubation layer. psu.edu This layer acts as a crystal seed, promoting the subsequent nucleation and oriented growth of molybdenum oxide nanorods during a hydro/solvothermal reaction. psu.edu This method avoids the need for costly electrochemical or physical deposition techniques. psu.edu The use of surfactants can also influence the morphology of the final product; for example, the addition of a surfactant during the preparation of copper molybdate can result in a platelet morphology instead of agglomerated particles. researchgate.net

Influence of Reaction Parameters on Hydrated Copper Molybdate Synthesis

The final structure and properties of hydrated copper molybdates are highly dependent on the specific reaction parameters employed during synthesis. Key variables include pH, temperature, precursor concentrations, and reaction time.

The pH of the reaction solution is a critical factor that can direct the final architecture of the synthesized copper molybdate. materialsciencejournal.org By adjusting the pH of a solution containing copper chloride and ammonium molybdate, different structures can be obtained. materialsciencejournal.org For example, at a pH of ~2, a one-dimensional polymeric anion, (NH₄)₆[{Cu(H₂O)₄}{Mo₃₆O₁₁₂(H₂O)₁₆}]·21H₂O, can be crystallized. materialsciencejournal.org In contrast, at a pH of ~6, an amorphous phase is initially formed, which upon heating yields a three-dimensional framework bimetallic oxide, Cu₃Mo₂O₉. materialsciencejournal.org

Temperature also plays a crucial role. As mentioned in the hydrothermal synthesis section, different phases of copper molybdate (α- and β-phases) can be obtained by controlling the reaction and annealing temperatures. The temperature can also affect the rate of reaction and the crystallinity of the product. Studies on the synthesis of copper molybdate for catalytic applications have shown that higher temperatures during the reaction can lead to enhanced performance, likely due to improved mixing of reactants and faster diffusion rates. whiterose.ac.uk

The concentration of precursors and the rate of their addition are also important parameters, particularly in precipitation methods, as they directly influence the nucleation and growth of the nanoparticles and thus their final size. researchgate.net

ParameterEffect on SynthesisExampleReference
pHDirects the final crystal structureAt pH ~2, a 1D polymeric anion is formed; at pH ~6, a 3D framework oxide is formed after heating. materialsciencejournal.org
TemperatureInfluences the crystalline phase and reaction rateHydrothermal synthesis at 180–200°C yields α-CuMoO₄; annealing at 500–600°C yields the β-phase.
Precursor Concentration & Addition RateAffects nanoparticle size in precipitation methodsOptimization of these parameters allows for control of CuMoO₄ nanoparticle size. researchgate.net

Structural Elucidation and Advanced Characterization of Copper Molybdenum Hydrates

Spectroscopic and Diffraction Analysis Techniques

The structural elucidation and advanced characterization of copper-molybdenum hydrates rely on a suite of sophisticated analytical techniques. These methods provide a comprehensive understanding of the material's crystalline structure, elemental composition, surface chemistry, morphology, and thermal properties.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Integrity

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and assessing the structural integrity of copper-molybdenum hydrates. The diffraction pattern is a unique fingerprint of a crystalline solid, providing information about the arrangement of atoms within the crystal lattice.

At ambient conditions, copper molybdate (B1676688) (CuMoO₄) typically crystallizes in a triclinic α-CuMoO₄ structure, which belongs to the P-1 space group. mdpi.com This structure is characterized by MoO₄ tetrahedra, CuO₅ square pyramidal polyhedra, and CuO₆ distorted octahedra, all interconnected through common corners and edges to form layers. mdpi.com

XRD is crucial in studying pressure-induced structural phase transitions. For instance, α-CuMoO₄ undergoes a sluggish but irreversible phase transition to the γ-CuMoO₄ phase under pressure. mdpi.com This transition involves a change in the coordination of some copper atoms from square-pyramidal (CuO₅) to elongated octahedral (CuO₆), resulting in a more compact structure. mdpi.com The coexistence of both α and γ phases can be observed over a range of pressures, indicating the gradual nature of this first-order phase transition. mdpi.com

The crystalline nature of synthesized copper molybdate nanostructures, such as the anorthic phase, can be confirmed using XRD and selected area electron diffraction (SAED). researchgate.net The analysis of XRD patterns allows for the determination of unit cell dimensions, bond lengths, and bond angles, providing a detailed picture of the internal lattice. attlas.ie Molybdenum radiation is sometimes employed in XRD analysis to enhance the irradiated volume, which is particularly beneficial for obtaining accurate quantitative phase analysis results. core.ac.uk

Phase Crystal System Space Group Key Structural Features
α-CuMoO₄TriclinicP-1MoO₄ tetrahedra, CuO₅ square pyramids, CuO₆ distorted octahedra mdpi.com
γ-CuMoO₄--Elongated CuO₆ octahedra mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the oxidation states of the elements within the top few nanometers of the material's surface.

In the analysis of copper-molybdenum hydrates, XPS is instrumental in confirming the presence of copper, molybdenum, and oxygen. More importantly, it provides detailed information about their chemical states. The binding energy of the core-level electrons is sensitive to the chemical environment and oxidation state of the atom.

For copper, XPS can distinguish between different oxidation states such as Cu(0), Cu(I) (Cu₂⁺), and Cu(II) (Cu²⁺). researchgate.net The Cu 2p spectrum typically shows characteristic peaks for Cu 2p₃/₂ and Cu 2p₁/₂. The presence of satellite peaks can be indicative of the Cu(II) state. researchgate.net

Similarly, the Mo 3d spectrum in XPS reveals the oxidation states of molybdenum. Molybdenum can exist in various oxidation states, including Mo(IV), Mo(V), and Mo(VI). lmaleidykla.ltresearchgate.net The Mo 3d spectrum is characterized by a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, and the binding energies of these peaks shift depending on the oxidation state. For instance, higher binding energies are associated with higher oxidation states. lmaleidykla.lt In molybdenum oxides, the Mo⁶⁺ state is often predominant. lmaleidykla.lt

The accurate determination of elemental oxidation states is crucial for understanding the electronic structure and potential catalytic or electrochemical activity of copper-molybdenum hydrates. epa.gov

Element Core Level Typical Oxidation States and Corresponding Features
Copper (Cu)Cu 2pCu(0), Cu(I), Cu(II); Presence of satellite peaks for Cu(II) researchgate.net
Molybdenum (Mo)Mo 3dMo(IV), Mo(V), Mo(VI); Binding energy increases with oxidation state lmaleidykla.ltresearchgate.net

Electron Microscopy (SEM, TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Distribution

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and microstructure of copper-molybdenum hydrates.

SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size, and aggregation. researchgate.net For example, SEM images have shown that copper molybdate nanostructures can have uniform rod shapes. researchgate.net The surface morphology of molybdenum can be observed to change, for instance, with the appearance of small nuclei of deposits that grow into a quasi-continuous layer. researchgate.net

Coupled with electron microscopy, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elemental composition in a specific area of the sample. mun.canih.gov EDX mapping can provide a visual representation of the elemental distribution, confirming the uniform presence of copper, molybdenum, and oxygen throughout the material. pnas.orgresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Functional Groups

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and the types of chemical bonds and functional groups present in copper-molybdenum hydrates. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. In copper-molybdenum hydrates, FTIR spectra can identify the vibrational modes of the molybdate (MoO₄²⁻) anions and the water molecules. researchgate.net The Mo-O stretching and bending vibrations give rise to characteristic bands in the fingerprint region of the spectrum. kangwon.ac.kr The presence of water of hydration is indicated by broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹) and H-O-H bending vibrations (around 1600-1630 cm⁻¹). ias.ac.in

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and can provide information about the coordination environment of the molybdate ions. researchgate.net For instance, the stretching and bending vibrations of MoO₄ units can be identified. nih.gov The number and position of the Raman bands can indicate the presence of symmetrically non-equivalent MoO₄ groups and water molecules within the crystal structure. nih.gov In molybdenum trioxide dihydrate (MoO₃·2H₂O), the spectra have been analyzed based on the vibrations of MoO₆ octahedra and water molecules, with the splitting of certain modes indicating an octahedral coordination. ias.ac.in

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
O-H stretching (water)3000-3600FTIR, Raman ias.ac.in
H-O-H bending (water)1600-1630FTIR ias.ac.in
Mo=O stretching (terminal)~994Raman researchgate.net
Mo-O-Mo stretching (bridging)800-960FTIR, Raman kangwon.ac.kr
Mo-O bending200-400FTIR, Raman kangwon.ac.kr

Thermogravimetric Analysis (TGA) for Hydration State and Thermal Transitions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the hydration state and studying the thermal decomposition of copper-molybdenum hydrates. acs.org

As the hydrated compound is heated, it loses its water of crystallization at specific temperatures. TGA curves show distinct mass loss steps corresponding to the dehydration events. thermalsupport.com For example, the dehydration of copper sulfate (B86663) pentahydrate occurs in multiple, well-resolved steps, which can be accurately quantified by TGA. hitachi-hightech.com Similarly, the dehydration of molybdic acid shows several endothermal peaks in differential thermal analysis (DTA), which is often performed concurrently with TGA, indicating a multi-step dehydration process. researchgate.net

The temperature at which dehydration occurs and the percentage of mass loss in each step provide information about the number of water molecules and how strongly they are bound within the crystal structure. TGA can also be used to study the thermal stability of the anhydrous compound and any subsequent decomposition or phase transitions at higher temperatures. researchgate.net For instance, after dehydration, further heating can lead to the transformation of amorphous material into crystalline phases. cambridge.org

Compound Dehydration Steps Observations
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)Multiple steps (2:2:1 ratio of water molecules lost)Well-resolved transitions on the TGA curve thermalsupport.comhitachi-hightech.com
Molybdic AcidMulti-step dehydrationSeveral endothermal peaks observed in DTA researchgate.net
Ammonium (B1175870) MolybdatesMulti-step decompositionLeads to the formation of various molybdenum oxides core.ac.uk

Crystalline Phases and Polymorphism in Copper Molybdate Hydrates

Copper molybdate (CuMoO₄) is known for its complex polymorphism, exhibiting multiple crystalline phases depending on conditions such as temperature and pressure. mdpi.comresearchgate.net The study of these different polymorphs is crucial as the crystal structure can significantly influence the material's physical and chemical properties.

To date, at least six different polymorphs of CuMoO₄ have been identified:

α-CuMoO₄ : The stable form at ambient conditions, crystallizing in a triclinic system. mdpi.com

β-CuMoO₄ : A high-temperature polymorph. researchgate.net

γ-CuMoO₄ : A low-temperature and high-pressure phase. mdpi.comresearchgate.net

CuMoO₄-II : A high-pressure phase. mdpi.com

CuMoO₄-III : A distorted wolframite (B13744602) structure. researchgate.net

ε-CuMoO₄ : A monoclinic phase. mdpi.com

The transformation between these phases can be induced by changes in temperature or pressure. For example, the α-CuMoO₄ to γ-CuMoO₄ transition is pressure-induced and involves a change in the copper coordination environment. mdpi.com Some cobalt molybdates also exhibit polymorphism, with transformations between α and β phases being reversible at specific temperatures. cambridge.org

In the broader context of molybdates, polymorphism is a common phenomenon. For instance, polyoxomolybdate hybrid crystals can form different crystalline phases, known as pseudopolymorphs, depending on the crystallization conditions. mdpi.com The study of these various phases and their transformations is essential for understanding the fundamental properties of copper-molybdenum hydrates and for tailoring their structure for specific applications. The combination of in situ XRD and X-ray Absorption Spectroscopy (XAS) is a powerful approach to track these structural dynamics and phase transformations under different conditions. rsc.org

Triclinic and Monoclinic Structural Variations

Copper molybdenum hydrate (B1144303) compounds can crystallize in both the low-symmetry triclinic and monoclinic systems. In the triclinic system , the crystal is described by vectors of unequal length, and the angles between these vectors are all different and not equal to 90 degrees. wikipedia.org This system represents the least symmetric of the crystal systems. wikipedia.org In contrast, the monoclinic system is also described by vectors of unequal lengths, but two of the vectors are perpendicular, while the third pair of vectors makes an angle other than 90 degrees. wikipedia.org

Specific examples of copper molybdenum oxides have been identified within these systems. For instance, certain copper molybdates crystallize in the triclinic space group P-1. materialsproject.orgasianpubs.orgmaterialsproject.orgscience.gov Research has also identified monoclinic structures for copper-molybdenum oxides, such as Cu₂Mo₁₀O₃₀, which crystallizes in the C2/c space group. researchgate.net The choice between a triclinic or monoclinic structure is influenced by synthesis conditions such as temperature, pressure, and the presence of surfactants or structure-directing agents.

Comparative Crystallographic Data for Copper-Molybdenum Hydrate Systems
Compound/PhaseCrystal SystemSpace GroupKey FeaturesReferences
Copper MolybdateTriclinicP-1Characterized by unequal vector lengths and non-90° angles between vectors. materialsproject.orgasianpubs.orgmaterialsproject.orgscience.gov
Cu₂Mo₁₀O₃₀MonoclinicC2/cFeatures unequal vectors with two pairs being perpendicular. researchgate.net
LindgreniteMonoclinicP2₁/nA specific hydrated phase with a well-defined structure. wikipedia.orghandbookofmineralogy.org

Lindgrenite [Cu₃(MoO₄)₂(OH)₂] as a Specific Hydrated Phase

Lindgrenite is a naturally occurring copper molybdate mineral with the chemical formula Cu₃(MoO₄)₂(OH)₂. wikipedia.orgrockidentifier.com It serves as a significant example of a hydrated copper-molybdenum phase. Structurally, Lindgrenite crystallizes in the monoclinic system, specifically in the P2₁/n space group. wikipedia.orghandbookofmineralogy.org

The structure of Lindgrenite is composed of Cu₃(OH)₂ "brucite ribbons" formed by edge-sharing copper octahedra. nih.gov These ribbons are interconnected by MoO₄ tetrahedra, creating a three-dimensional network. nih.gov There are two distinct copper atom environments within the structure, both featuring distorted octahedral coordination with oxygen atoms. arxiv.org This intricate arrangement gives rise to its characteristic tabular to platy green to yellowish-green crystals. wikipedia.orgrockidentifier.com

Detailed crystallographic data for Lindgrenite has been refined through single-crystal X-ray diffraction studies, providing precise unit cell dimensions and atomic positions.

Crystallographic Data for Lindgrenite [Cu₃(MoO₄)₂(OH)₂]
ParameterValueReference
Crystal SystemMonoclinic wikipedia.orghandbookofmineralogy.org
Space GroupP2₁/n wikipedia.orghandbookofmineralogy.org
Unit Cell Parametersa = 5.608(1) Å, b = 14.026(2) Å, c = 5.394(1) Å, β = 98.54(2)° wikipedia.org
Formula Units (Z)2 wikipedia.org

Nanoscale Morphology and Hierarchical Architectures

The synthesis of copper-molybdenum hydrates at the nanoscale has revealed a rich variety of morphologies, including nanosheets, nanoplates, and nanorods. These nanostructures often self-assemble into complex hierarchical architectures, which can enhance their properties for various applications.

Formation of Nanosheets, Nanoplates, and Nanorods

Hydrothermal and chemical precipitation methods are commonly employed to synthesize these diverse nanostructures. By carefully controlling reaction parameters such as temperature, time, pH, and precursor concentrations, the morphology of the final product can be tailored.

Nanosheets: Hierarchical CuMoO₄ nanosheets have been synthesized using facile and low-cost hydrothermal methods. doi.orgresearchgate.netbohrium.comresearchgate.net These two-dimensional structures possess a high surface area, which is advantageous for applications like supercapacitors.

Nanoplates: The formation of nanoplates is another common morphology observed in copper-molybdenum hydrate systems. These structures can assemble into more complex architectures, such as hollow spheres. arxiv.org

Nanorods: Copper molybdate (CuMoO₄) nanorods have been effectively prepared using hydrothermal techniques. springerprofessional.deresearchgate.net The dimensions of these one-dimensional structures can be controlled by adjusting the hydrothermal reaction times. springerprofessional.de

The synthesis method plays a crucial role in determining the resulting morphology. For instance, a simple precipitation method has been used to produce sphere-like CuMoO₄ nanoparticles, while hydrothermal routes can yield more complex structures like nanosheet arrays. bohrium.comjacsdirectory.comnih.govresearchgate.net

Synthesis Methods and Resulting Nanomorphologies of Copper Molybdate
MorphologySynthesis MethodKey Synthesis ParametersReferences
NanosheetsHydrothermalTemperature, precursor concentration, use of substrates like nickel foam. doi.orgresearchgate.netbohrium.comresearchgate.net
NanoplatesHydrothermalControl of nucleation and growth with additives. arxiv.org
NanorodsHydrothermalReaction time. springerprofessional.deresearchgate.net
Nanoparticles (Sphere-like)PrecipitationMolar ratio of precursors, use of plant extracts. jacsdirectory.comnih.govresearchgate.net

Development of Hybrid and Layered Structures

To further enhance the properties of copper-molybdenum hydrates, researchers have focused on creating hybrid and layered structures. These often involve combining the copper molybdate with other materials, such as graphene or other metal oxides and sulfides.

One prominent approach is the creation of nanocomposites with graphene. Hierarchical CuMoO₄ nanosheets have been successfully integrated with reduced graphene oxide (rGO) to form a 3D nanocomposite. doi.orgresearchgate.net This hybrid material exhibits synergistic effects, where the graphene provides high electrical conductivity and a large surface area, complementing the electrochemical properties of the copper molybdate. doi.org

Another strategy involves the encapsulation or doping of copper nanoparticles within a layered molybdenum-based matrix, such as molybdenum disulfide (MoS₂) or molybdenum trioxide (MoO₃). researchgate.netmdpi.comrsc.orgnih.govresearchgate.net In these structures, copper nanoparticles can be anchored onto or intercalated between the layers of the host material. mdpi.comrsc.orgresearchgate.net This approach can improve charge transfer and create more active sites for catalytic reactions. researchgate.netmdpi.comnih.gov The development of these hybrid structures opens up new possibilities for designing advanced materials with tailored functionalities for applications in energy storage and catalysis. researchgate.netibm.commdpi.comusq.edu.aumdpi.com

Coordination Chemistry and Water Interactions in Copper Molybdenum Hydrates

Coordination Environments of Copper and Molybdenum Ions

The distinct electronic configurations and ionic radii of copper and molybdenum ions dictate their preferred coordination geometries and their interactions with water molecules and other surrounding ligands.

In aqueous environments, both copper and molybdenum ions exist as metal aquo complexes, where water molecules act as ligands. For copper(II), the most common oxidation state, the [Cu(H₂O)₆]²⁺ ion is the predominant species. This complex typically exhibits a distorted octahedral geometry due to the Jahn-Teller effect, resulting in four shorter equatorial Cu-O bonds and two longer axial bonds. A notable characteristic of the [Cu(H₂O)₆]²⁺ complex is its rapid water exchange rate, which is among the fastest for any transition metal aquo complex. This high lability means that the water ligands can be readily substituted by other ligands present in the solution, a process known as ligand exchange.

The dynamics of these exchange reactions are crucial in the formation of more complex copper-molybdenum structures. For example, in the presence of ligands like ammonia, a stepwise substitution of water molecules occurs, often leading to the formation of tetraamminecopper(II) complexes.

Molybdenum's coordination chemistry in water is more complex due to its ability to exist in multiple oxidation states (commonly +4 to +6) and its strong tendency to form polynuclear species. In higher oxidation states (+5 and +6), molybdenum forms weak acids that readily polymerize, or condense, to form large anionic clusters known as isopoly and heteropoly acids. Monomeric aquo ions for molybdenum in higher oxidation states are generally not observed; instead, hydrolyzed or oxo-complexes are formed. This propensity to form polyoxometalates (POMs) is a defining feature of molybdenum's aqueous chemistry and a foundational aspect of copper-molybdenum hydrate (B1144303) structures.

Table 1: Characteristics of Copper and Molybdenum Aquo Complexes

Metal IonTypical Aquo ComplexCoordination GeometryKey Features
Copper(II)[Cu(H₂O)₆]²⁺Distorted Octahedral (Jahn-Teller Effect)Very fast ligand exchange rate
Molybdenum(VI)Forms polyoxoanions (e.g., [Mo₇O₂₄]⁶⁻)Varies (Octahedral MoO₆ units are common building blocks)Tendency for polymerization in aqueous solution

A dominant structural motif in copper-molybdenum hydrates involves polyoxomolybdate (POM) clusters acting as large, anionic ligands that coordinate to copper centers. These systems are not simple salts but complex coordination compounds where copper ions or copper-containing cationic fragments are linked to various molybdate (B1676688) clusters.

Research has revealed diverse architectures built from copper ions and different POM anions. For instance, compounds have been synthesized where cationic copper fragments are connected to anionic species such as simple molybdate (MoO₄²⁻) or more complex, isomeric octamolybdates like {Mo₈O₂₆}⁴⁻. nih.gov One specific example is an Anderson-type polyoxomolybdate, where a central CuO₆ octahedron is surrounded by six edge-sharing MoO₆ octahedra, forming a flat POM cluster. nih.gov The formation of these structures is highly dependent on synthetic conditions like pH, temperature, and the ratio of reactants, which control the specific type of polyoxomolybdate cluster that forms in solution.

In these hydrated systems, copper ions can be directly coordinated by oxygen atoms from the surface of the POM cluster. The copper centers often complete their coordination sphere by bonding with water molecules or other organic ligands, which can also play a role in linking the POM units together.

Role of Bridging Ligands and Water Molecules in Coordination Polymer Formation

The extension of simple copper-polyoxomolybdate units into one-, two-, or three-dimensional coordination polymers is facilitated by bridging ligands. These bridges can be simple inorganic species, including water molecules and hydroxide ions, or more complex organic linker molecules.

In many copper-molybdenum hybrid materials, organic ligands are intentionally introduced to direct the formation of specific architectures. For example, flexible bis(1,2,4-triazole) ligands have been used as organic spacers to interconnect inorganic copper-molybdenum oxide motifs into higher-dimensional networks. nih.gov The binding modes of these organic linkers, combined with the coordination preferences of the metal ions and the presence of water, lead to a wide variety of structurally diverse coordination polymers.

Influence of Hydration on Structural Stability and Phase Transformation Mechanisms

The water molecules within copper-molybdenum hydrates, whether coordinated to the metal centers or existing as lattice water in the crystal structure, have a profound influence on structural stability and can mediate phase transformations. The gain or loss of this water of hydration, typically induced by changes in temperature or humidity, can lead to significant and sometimes reversible structural changes.

Thermogravimetric analysis of copper-doped cobalt molybdate hydrates shows that the dehydration process is directly linked to a phase transition from the hydrated form to an anhydrous β-phase. nih.gov This demonstrates that the presence of water molecules is essential for stabilizing the initial hydrated crystal structure.

More detailed mechanistic insights come from studies on related polyoxometalate systems. For example, the dehydration of certain Keggin-type germanotungstates decorated with copper(II) complexes has been shown to proceed via a single-crystal to single-crystal transformation. acs.org This process involves the release of coordinated water molecules, which forces a change in the coordination geometry around the copper ion and can even cause conformational changes in the organic ligands. This transformation is often reversible upon exposure to air, indicating a dynamic structural response to the hydration level. acs.org The stability of the hydrated framework is often lower than its anhydrous counterpart, with studies on some 2D copper-molybdate coordination hybrids showing decomposition at lower temperatures compared to their 3D analogues. nih.gov Furthermore, the level of hydration can directly impact the material's properties; a hydrated copper molybdate electrode (CMOBH) was found to exhibit superior conductivity and charge storage capacity compared to the thermally treated, dehydrated version (CMOAH), highlighting the functional role of hydration in maintaining structural and electrochemical integrity. rsc.org

Table 2: Influence of Hydration State on Compound Properties

PropertyHydrated StateDehydrated StateObserved Effect
Structural StabilityCrystal structure stabilized by coordinated/lattice waterCan lead to structural collapse or transformation to a new, often more stable, anhydrous phaseDehydration can induce phase transitions nih.gov
Coordination GeometryHigher coordination numbers common (e.g., octahedral Cu(II))Lower coordination numbers may be adopted (e.g., square-pyramidal Cu(II))Loss of water ligands forces changes in the metal's coordination sphere acs.org
Electrochemical PerformanceSuperior conductivity and redox behavior in some casesReduced performance after thermal treatment/dehydrationHydroxyl groups and hydration enhance charge storage rsc.org

Theoretical and Computational Investigations of Copper Molybdenum Hydrates

Quantum Mechanical (QM/MM) and Molecular Dynamics (MD) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and classical Molecular Dynamics (MD) simulations are indispensable tools for studying large, complex systems such as metalloenzymes or materials in solution. mdpi.comnih.gov These methods allow for the detailed investigation of localized electronic changes within a larger, dynamic environment.

QM/MM simulations are particularly well-suited for studying enzymes with bimetallic active sites, such as the Molybdenum-Copper (Mo-Cu) carbon monoxide dehydrogenase (MoCu-CODH). researchgate.netnih.gov In this approach, the catalytically active site containing the Mo-Cu core and its immediate ligands is treated with high-accuracy quantum mechanics, while the rest of the protein and surrounding solvent are described by classical molecular mechanics force fields. nih.gov This partitioning scheme provides a balance between computational accuracy and feasibility, enabling the study of reaction pathways and enzymatic dynamics. mdpi.com For instance, QM/MM studies on MoCu-CODH have been used to investigate the binding of substrates like H₂ and the subsequent catalytic oxidation process. researchgate.netnih.gov These simulations can elucidate the roles of specific amino acid residues, like Glu763, in proton abstraction steps. researchgate.net

Molecular Dynamics (MD) simulations, based on classical mechanics, are used to model the dynamic behavior of materials over time. nih.gov MD simulations have been employed to study the interactions and mobility of copper ions within molybdenum-based layered materials, such as molybdenum ditelluride (MoTe₂) and molybdenite (MoS₂). polyu.edu.hknih.govmdpi.com These simulations provide insights into diffusion mechanisms and structural changes. For example, MD studies on copper-intercalated MoTe₂ have characterized the mobility of Cu ions under external electric fields, revealing how ion concentration affects drift velocity. polyu.edu.hknih.gov In hydrated systems, MD can model the behavior of water molecules and ions at interfaces, which is crucial for understanding phenomena like hydrate (B1144303) formation and the interaction of polymers with mineral surfaces in aqueous solutions. nih.govmdpi.com

Table 1: Applications of QM/MM and MD Simulations in Cu-Mo Systems
Simulation MethodSystem StudiedKey FindingsReference
QM/MMMoCu CO Dehydrogenase (MoCu-CODH)Investigated H₂ binding modes and oxidation mechanisms; identified roles of active site residues. researchgate.netnih.gov
MDCopper-intercalated Molybdenum Ditelluride (MoTe₂)Characterized mobility and drift velocity of intercalated Cu ions under an electric field. nih.gov
MDHydrolyzed Polyacrylamide on Molybdenite (MoS₂) SurfaceModeled the adsorption of polymers on mineral surfaces in aqueous solution, confirming the hydrophilic nature of edge sites. mdpi.com
MDBulk Copper MaterialStudied structural properties, phase transitions, and determined the glass transition temperature. mdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules and materials. mdpi.com It is widely applied to study transition metal complexes, providing fundamental insights into bonding, charge distribution, and reactivity. mdpi.com

DFT calculations have been instrumental in understanding the electronic properties of copper-molybdenum systems. For instance, studies on model complexes of Mo-Cu enzymes have shown extensive electron delocalization across the Mo-S-Cu core. researchgate.net This delocalization is critical for the catalytic function, facilitating electron transfer during redox reactions. nih.gov The electronic structure of the active site directly influences catalytic activity, and by engineering these structures, catalytic performance can be tuned. mdpi.com Analysis of the partial density of states in materials like molybdenene has revealed that the d valence orbitals of molybdenum atoms are the primary contributors to its metallic properties. arxiv.org

The energetics of adsorption and reaction pathways are also frequently studied using DFT. Calculations of adsorption energies for molecules like carbon monoxide (CO) on molybdenum sulfide (B99878) surfaces have helped to identify preferential binding sites and understand catalytic mechanisms for C1 products. nih.gov In the context of hydrated species, DFT combined with continuum solvent models like COSMO has been used to characterize the structure, stability, and energetics of hydrated copper(II) ions. researchgate.netornl.gov These studies have determined that while a four-coordinate structure is favored in the gas phase, a more compact five-coordinate geometry is more stable in the aqueous phase, with the six-coordinate form also potentially coexisting. researchgate.netornl.gov The calculated formation energies for doping molybdenum disulfide (MoS₂) with copper atoms have suggested that substitutional doping is energetically feasible, providing a route to modify the material's properties. rsc.org

Table 2: Key Energetic and Electronic Parameters from DFT Studies
System/ProcessCalculated ParameterValue/FindingReference
Cu substitution in MoS₂ (Mo-rich)Formation Energy per Cu atom-1.9 eV (for atomic Cu) rsc.org
Hydrated Cu(II) IonEnergetic difference (5- vs. 6-coordinate)~1.4 kcal/mol researchgate.netornl.gov
Nitrate (B79036) Reduction by Mo-complexActivation Energy13.3 kcal/mol nih.gov
CO Adsorption on MoSₓStretching Frequencies2000-2080 cm⁻¹ (agrees with experimental data) nih.gov

Computational Modeling of Active Sites and Reaction Mechanisms involving Hydrated Copper-Molybdenum Species

Computational modeling is essential for elucidating the structure of active sites and the intricate step-by-step mechanisms of chemical reactions involving hydrated copper-molybdenum species. By combining methods like DFT and QM/MM, researchers can build molecular models that represent a catalyst system and then calculate reaction pathways to understand catalytic activity and selectivity. mdpi.com

In biological systems, such as Mo-Cu CO dehydrogenase, computational studies have been crucial in proposing and evaluating reaction mechanisms. nih.gov Models of the enzyme's active site, which features a [CuSMoO₂] core, help to understand how substrates like CO bind and are subsequently oxidized to CO₂. researchgate.netnih.gov It is thought that CO binds to the copper ion, positioning it for an oxygen atom transfer from the molybdenum center. researchgate.net Computational models have also investigated the role of water and hydration in these processes. For example, in catalysts for the hydrogen evolution reaction (HER), oxidized Cu and Mo species are believed to work together, with the oxidized copper promoting the chemical dissociation of the O-H bond in water molecules to form a hydride intermediate on molybdenum (Mo³⁺-H). acs.org

These computational approaches also allow for the screening of potential active sites on catalyst surfaces. For complex materials like molybdenum carbides used in CO₂ reduction, DFT calculations on a diverse set of possible active sites have shown that product selectivity is governed by the metal-to-carbon ratio of the site. acs.org Charge density analysis can reveal charge redistribution and transfer within the active site's local environment, which greatly influences catalytic activity. mdpi.com For hydrated copper ions, which can act as catalytic cores, understanding the electronic structure is critical. The CuOH⁺ ion, for example, is known to have a delocalized radical character, existing between the formal Cu(I) and Cu(II) oxidation states, a behavior that is enhanced by hydration and significantly impacts its reactivity. acs.org

Table 3: Computationally Modeled Reaction Steps and Active Site Features
SystemModeled Process/FeatureComputational InsightReference
Mo-Cu CO DehydrogenaseCO Oxidation MechanismSubstrate CO binds to Cu, followed by oxygen atom transfer from Mo to form CO₂. researchgate.net
NiMoOₓ(Cu) ElectrocatalystHydrogen Evolution Reaction (HER)Oxidized Cu promotes O-H bond dissociation in water; Mo³⁺ binds the resulting hydride intermediate. acs.org
Molybdenum CarbideCO₂ ReductionProduct selectivity (e.g., toward methanol) is governed by the metal/carbon ratio of the active site. acs.org
Hydrated CuOH⁺Electronic Structure of Active CoreThe system is a delocalized radical with character between Cu(I) and Cu(II), exacerbated by hydration. acs.org

Advanced Applications and Functionalization of Copper Molybdenum Hydrates

Catalytic Science and Engineering

Copper-molybdenum hydrate (B1144303) materials and their derivatives are emerging as versatile catalysts in a variety of chemical transformations. The unique electronic and structural properties arising from the synergistic interaction between copper and molybdenum centers enable their application in heterogeneous catalysis, specific organic reactions, and complex enzyme-mimetic systems.

Heterogeneous Catalysis with Copper Molybdenum Hydrate Materials

Heterogeneous catalysis is a cornerstone of sustainable chemical production, and copper-molybdenum based materials are notable for their efficacy and stability. Copper molybdate (B1676688) (CuMoO₄) and related compounds serve as robust catalysts for the partial oxidation of light alkanes, such as propane and isobutene researchgate.net. The catalytic activity is rooted in the acid-base and redox chemistry of molybdenum, which facilitates the transfer of protons, oxygen ions, and electrons between the catalyst surface and substrate molecules nih.gov.

Novel nanocomposites, such as those combining hexamolybdenum clusters with single-layered copper hydroxynitrate, demonstrate significant heterogeneous catalytic activity. These materials, activated by hydrogen peroxide, are highly efficient in degrading organic pollutants at room temperature and show excellent potential for reuse nih.gov. The proposed mechanism involves the activation of both the molybdenum cluster and the copper compound by H₂O₂, leading to the production of hydroxyl radicals that drive the degradation reaction nih.gov. The structure of these catalysts, often featuring nanometric pore sizes and high surface areas, is crucial for their performance. For instance, synthetic lindgrenite (Cu₃(MoO₄)₂(OH)₂), a hydrated copper molybdate, exhibits a BET surface area of 70.55 m² g⁻¹ with pore sizes between 1-6 nm, making it an effective heterogeneous catalyst mdpi.com.

Specific Catalytic Transformations (e.g., Esterification, Epoxidation, Glycerol Conversion)

The catalytic prowess of copper-molybdenum compounds extends to several key organic transformations.

Esterification: Copper molybdate nanocrystals have been successfully employed as heterogeneous catalysts for the esterification of levulinic acid to produce methyl levulinate, a valuable biofuel component mdpi.com. The reaction's efficiency is dependent on factors such as temperature, catalyst loading, and the molar ratio of reactants. The acidic sites on the catalyst are crucial for the interaction between the carboxylic acid and the alcohol mdpi.com. Similarly, copper(II)-exchanged phosphomolybdic acid has proven to be a stable and reusable catalyst for the esterification of lauric acid with methanol, achieving high conversion rates for biodiesel production nih.gov.

Epoxidation: Molybdenum-based catalysts are highly active for the epoxidation of alkenes using alkyl hydroperoxides as oxidants mdpi.comnih.gov. The high Lewis acidity and low oxidation potential of molybdenum in its highest oxidation state contribute to its superior catalytic activity mdpi.com. Copper molybdate coordination polymers and nanocomposites of MoO₃/CuMoO₄ have shown high activity and selectivity in the liquid-phase epoxidation of various olefins, including cyclooctene and allylic alcohols, with tert-butyl hydroperoxide (TBHP) as the oxidant researchgate.net. The stability and recyclability of these heterogeneous catalysts are significant advantages for industrial applications researchgate.net.

Glycerol Conversion: The valorization of glycerol, a byproduct of biodiesel production, is a critical area of green chemistry. Copper-based catalysts are effective for converting glycerol into value-added chemicals through processes like hydrogenolysis and dehydration bcrec.id. While many studies focus on catalysts like Cu/ZrO₂ or Cu/Al₂O₃, the principles of using copper's ability to catalyze C-O bond hydrogenolysis are central mdpi.comsemanticscholar.org. In alkaline media, glycerol conversion can proceed through dehydration to form intermediates like methylglyoxal, which can then be hydrogenated to 1,2-propanediol or rearranged to lactic acid mdpi.com. Copper-based catalysts demonstrate high selectivity for these transformations mdpi.com.

Table 1: Performance of Copper-Molybdenum Based Catalysts in Specific Transformations This table is interactive. You can sort and filter the data.

Catalyst Transformation Substrate Product Conversion/Yield Reference
Copper Molybdate (Cu₃(MoO₄)₂(OH)₂) Esterification Levulinic Acid Methyl Levulinate High Conversion mdpi.com
Cu(II)-Phosphomolybdic Acid Esterification Lauric Acid Methyl Laurate ~78.7% Conversion nih.gov
Copper Molybdate Coordination Polymer Epoxidation Cyclooctene Cyclooctene Oxide 99.8% Yield researchgate.net
MoO₃/CuMoO₄ Nanoparticles Epoxidation Olefins Epoxides High Activity & Selectivity researchgate.net
Cu/Dol catalyst Glycerol Hydrogenolysis Glycerol 1,2-Propanediol 78.5% Conversion jksus.org

Enzyme-Mimetic Catalysis: Insights from Molybdenum/Copper-Dependent Enzymes (e.g., CO dehydrogenase, Hydrogenase Activity)

The active sites of certain metalloenzymes provide powerful blueprints for designing synthetic catalysts. The Molybdenum/Copper-dependent Carbon Monoxide Dehydrogenase (Mo/Cu-CODH) found in aerobic bacteria like Oligotropha carboxidovorans is a prime example. This enzyme catalyzes the oxidation of CO to CO₂ and also exhibits hydrogenase activity, oxidizing H₂ nih.govresearchgate.netnih.gov.

The active site of Mo/Cu-CODH features a unique heterobimetallic cluster where a molybdenum center is linked to a copper ion via a bridging sulfido ligand acs.orgsemanticscholar.org. The catalytic mechanism for CO oxidation is thought to involve the binding of CO to the Cu(I) center, which activates it for nucleophilic attack by a molybdenum-bound oxo group, leading to the formation of CO₂ acs.orgebi.ac.uk.

The hydrogenase activity of this enzyme involves the binding of H₂ to the binuclear center, likely at the copper site, followed by deprotonation to reduce the active site nih.gov. Theoretical studies suggest that an equatorial oxo group on the molybdenum acts as a base, facilitating the splitting of the H₂ molecule researchgate.net. These enzymatic insights have inspired the development of bioinspired molecular catalysts. For instance, a bimetallic complex, [(bdt)MoVI(O)S₂CuICN]²⁻, which mimics the Mo-Cu CODH active site, has been shown to electrocatalytically reduce CO₂ to formate rsc.org.

Electrochemical Performance and Energy Storage Applications

The redox capabilities and structural features of copper-molybdenum hydrates and their derivatives make them highly suitable for energy storage and conversion applications, particularly in supercapacitors and electrocatalysis.

Redox Behavior and Charge Storage Mechanisms in Hydrated Copper Molybdates for Supercapacitors

Hydrated copper molybdates (CMO) are promising electrode materials for asymmetric supercapacitors (ASCs) due to their enhanced energy storage capabilities rsc.orgresearchgate.net. When synthesized as binder-free nanostructures on nickel foam, hydrated CMO exhibits superior specific capacitance and redox behavior compared to its thermally treated (anhydrous) counterpart rsc.org. This enhanced performance is attributed to the presence of hydroxyl groups and water molecules in the hydrated structure, which improve conductivity and facilitate redox-type charge storage rsc.org.

The charge storage mechanism in these materials is diffusion-dominated and relies on the Faradaic redox reactions of the copper ions (Cu(II)/Cu(I) and Cu(I)/Cu(0)), as the molybdenum redox reaction does not significantly contribute to the capacitance in the typical potential window rsc.orgrsc.org. An ASC device fabricated with a hydrated CMO electrode can achieve a high operating voltage of 1.6 V, delivering a maximum specific capacitance of 142.1 F g⁻¹, a high energy density of 48.6 Wh kg⁻¹, and excellent cycling stability, retaining nearly 90% of its capacitance after 10,000 cycles rsc.org.

Table 2: Electrochemical Performance of Hydrated Copper Molybdate Supercapacitors This table is interactive. You can sort and filter the data.

Electrode Material Device Configuration Specific Capacitance (at 1 A g⁻¹) Energy Density Power Density Cycling Stability (after 10,000 cycles) Reference
Hydrated Copper Molybdate (CMOBH) Asymmetric Supercapacitor (ASC) 142.1 F g⁻¹ 48.6 Wh kg⁻¹ 12.5 kW kg⁻¹ 89.1% Retention rsc.org
CuMoO₄ Nanosheets Asymmetric Supercapacitor (ASC) 2259.55 F g⁻¹ (at 1 A g⁻¹) 52.51 Wh kg⁻¹ 600 W kg⁻¹ 78.6% Retention (after 5000 cycles) mdpi.com
Cu₃Mo₂O₉ Nanopowders Supercapacitor 210 F g⁻¹ (at 10 mV s⁻¹) - - 99.2% Retention (after 500 cycles) researchgate.net

Electrocatalysis in Water Splitting with Copper Molybdenum Hydride/Sulfide (B99878) Materials

Copper molybdenum sulfides have emerged as efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), the two half-reactions of water splitting rsc.orgrsc.org. These materials represent an attractive alternative to precious metal catalysts like platinum rsc.orgntu.edu.sgscispace.com.

Phosphorus-doped and intercalated metallic (1T) phase copper molybdenum sulfide nanosheets show even greater efficacy. These modifications enhance conductivity and increase the number of active sites, resulting in low overpotentials of 95 mV for HER and 284 mV for OER at a current density of 10 mA cm⁻² acs.org.

Table 3: Performance of Copper Molybdenum Sulfide in Electrocatalytic Water Splitting This table is interactive. You can sort and filter the data.

Catalyst Reaction Overpotential (at specified current density) Tafel Slope Reference
Cu₂MoS₄ HER ~135 mV ~95 mV dec⁻¹ rsc.orgscispace.com
CMS/Ni Foam HER 213 mV (at 50 mA cm⁻²) 80 mV dec⁻¹ rsc.org
CMS/Ni Foam OER 350 mV (at 50 mA cm⁻²) 124 mV dec⁻¹ rsc.org
P-1T-CMS@CC HER 95 mV (at 10 mA cm⁻²) - acs.org
P-1T-CMS@CC OER 284 mV (at 10 mA cm⁻²) - acs.org

Electrochemical Sensing Applications of Copper Molybdate Hydrates

Copper molybdate (CuMoO₄) and its hydrated forms have emerged as significant materials in the field of electrochemical sensing due to their inherent properties such as excellent electrical conductivity and electrochemical stability. nih.gov These characteristics make them promising candidates for the development of sensitive and selective sensors for various analytes. nih.gov

Research has demonstrated the successful synthesis of copper molybdate nanoparticles via a simple precipitation method for the detection of paracetamol. nih.gov The resulting sensor exhibited a linear increase in current response with increasing concentrations of paracetamol, indicating its effectiveness in detecting the drug molecule with a strong and quantifiable signal. nih.gov The unique crystal structure and electrochemical activity of CuMoO₄ are key to its sensing capabilities. nih.gov

Further advancements have been made by creating composites, such as orthorhombic copper molybdate microspheres decorated on reduced graphene oxide (Cu₃Mo₂O₉/RGO). mdpi.com This hybrid material, synthesized through a one-pot hydrothermal method, leverages the synergistic effects of the high conductivity of RGO and the crystalline nature of copper molybdate to enhance electrochemical activity. mdpi.com This composite has been successfully employed in a screen-printed carbon electrode for the detection of promethazine hydrochloride (PMH), an antipsychotic drug. mdpi.com The sensor demonstrated excellent electrocatalytic performance, with a wide linear range and a low limit of detection. mdpi.com The combination of Cu₃Mo₂O₉ and RGO not only improved the electrochemical properties but also facilitated electron transport, leading to a higher electrochemical signal compared to the individual components. mdpi.com

The table below summarizes the performance of copper molybdate-based electrochemical sensors for different analytes.

AnalyteSensor MaterialLinear RangeLimit of Detection (LoD)
ParacetamolCuMoO₄Not specifiedNot specified
Promethazine Hydrochloride (PMH)Cu₃Mo₂O₉/RGO0.4–420.8 µM0.015 µM

Data sourced from multiple studies on electrochemical sensing applications of copper molybdate hydrates.

Investigations into the Electrochemical Corrosion Behavior of Copper-Molybdenum Systems

The inclusion of molybdenum in copper-based systems has been investigated to understand its influence on their corrosion behavior, particularly in aggressive environments such as those containing chlorides. Molybdenum is known to enhance the corrosion resistance of various alloys, and its effect on copper systems is an area of active research.

In the context of high-entropy alloys (HEAs), the addition of molybdenum has been shown to significantly enhance pitting resistance in NaCl solutions. jmst.org For instance, in CoCrFeNi₂-based HEAs, molybdenum addition improved the corrosion resistance in chloride-concentrated environments. jmst.org While FeCoCrNiCuₓ HEAs have shown that an increase in copper content can lead to decreased corrosion resistance due to galvanic effects, the addition of molybdenum to other HEA systems has demonstrated a beneficial effect on the stability and repassivation capabilities of the passive films. jmst.org

The following table presents key findings from electrochemical corrosion studies on copper-molybdenum systems.

Alloy SystemTest EnvironmentKey Findings
Cu-10 wt% MoSynthetic SeawaterPitting potential at ~134.83 mV; formation of a protective Cu₂O film. mdpi.com
FeCoCrNiMoₓ HEAsNaCl solutionAddition of Mo significantly enhances pitting corrosion resistance. jmst.org
Co₁.₅CrFeNi₁.₅Ti₀.₅Moₓ HEAsSimulated acidic and marine environmentsAddition of Mo increases pitting resistance in NaCl solution. jmst.org

This data is compiled from research on the corrosion behavior of copper-molybdenum alloys.

Environmental Engineering and Resource Valorization

Utilization of Copper-Molybdenum Tailings in Alkali-Activated Cementitious Materials

The valorization of copper-molybdenum tailings (CMTs), a solid waste generated from mining operations, is a significant area of research in environmental engineering, particularly in the development of sustainable construction materials. One of the most promising applications is their use as a precursor in alkali-activated cementitious materials, offering an alternative to traditional cement. mdpi.com

Research has shown that CMTs can be effectively used to enhance the compressive strength of alkali-activated slag-fly ash systems. mdpi.comresearchgate.net The addition of CMTs can have a dual effect: a physical filling effect that makes the microstructure denser and participation in the chemical reaction of the cementitious system. mdpi.comresearchgate.net Studies have demonstrated that a specific composition, such as 50% granulated blast furnace slag (GBFS), 30% fly ash (FA), and 20% CMTs, can achieve a compressive strength of up to 79.14 MPa at 28 days. mdpi.com However, an excessive amount of CMTs may lead to a reduction in compressive strength due to the potential for restricting the growth of the hydration gel and creating microstructural defects. mdpi.com

The mineralogical composition of the tailings plays a crucial role in their performance as an alkali-activated material. Tailings with a significant presence of reactive species like plagioclase and K-feldspar tend to exhibit better mechanical performance. mdpi.com Conversely, high levels of certain minerals such as pyrite can be detrimental to the compressive strength. mdpi.com The alkali activation of CMTs can also be effective in immobilizing heavy metals present in the tailings, contributing to the environmental safety of the resulting construction materials. acs.org

The table below showcases the impact of copper-molybdenum tailings on the compressive strength of alkali-activated materials.

Material CompositionCuring TimeCompressive Strength (MPa)
50% GBFS, 30% FA, 20% CMTs28 days79.14 mdpi.com
Copper Tailings with 10% OPC28 days26.1 mdpi.com
Copper Tailings without OPC28 days6.0 mdpi.com

Data is based on studies investigating the use of copper-molybdenum tailings in construction materials.

Broader Environmental Applications of Copper-Molybdenum Based Materials for Remediation

Beyond their use in construction, copper and molybdenum-based materials, particularly in their nano-forms, have shown significant potential for a wide range of environmental remediation applications. researchgate.netmdpi.comresearchgate.net These materials are gaining attention due to their cost-effectiveness, high activity, and stability. mdpi.comresearchgate.net

Copper-based nanomaterials have been extensively studied for the removal of heavy metals and the degradation of organic pollutants from water. researchgate.netmdpi.comresearchgate.net Their large surface area and reactive properties make them effective catalysts and adsorbents for a variety of contaminants, including pharmaceuticals and dyes. researchgate.netmdpi.com For instance, metal-organic frameworks (MOFs) doped with copper have been utilized for the removal of tetracycline from water. acs.org

The applications of these materials are part of a broader effort to develop sustainable and green chemistry approaches for environmental cleanup. acs.org Research in this area focuses on synthesizing novel copper and molybdenum-based nanomaterials and composites to enhance their efficiency and selectivity for specific pollutants. researchgate.net The versatility of these materials opens up possibilities for their use in various environmental technologies aimed at mitigating pollution and protecting ecosystems. mdpi.comresearchgate.net

Application AreaMaterial TypeTarget Pollutants
Water DecontaminationCopper-based nanomaterialsHeavy metals, organic pollutants (dyes, pharmaceuticals) researchgate.netmdpi.com
AdsorptionCu-doped Metal-Organic Frameworks (MOFs)Tetracycline acs.org

Information compiled from reviews on environmental applications of copper-based materials.

Future Directions and Emerging Research Avenues for Copper Molybdenum Hydrates

Development of Novel Hydrated Copper Molybdate (B1676688) Architectures for Enhanced Functionality

The functionality of copper-molybdenum hydrates is intrinsically linked to their structure. Consequently, a primary focus of future research is the development of novel synthesis methods to control the morphology and architecture of these materials at the nanoscale. The ability to tailor architectures such as nanosheets, nanoplates, and hierarchical structures is critical for maximizing electroactive surface area and, in turn, boosting performance in applications like energy storage and catalysis.

A variety of synthesis techniques have been explored to achieve controlled morphologies. Simple, cost-effective methods like co-precipitation and precipitation have been used to create nanoparticles with sphere-like or rock-like structures. researchgate.netjacsdirectory.com More advanced techniques offer greater control over the final architecture. For instance, a hydrothermal process has been successfully employed to synthesize binder-free copper molybdate (CMO) nanostructures directly onto nickel foam. nih.gov This method yields a hybrid nanosheet–nanoplate morphology with a layered structure, which provides a significantly increased electroactive surface area. nih.gov Similarly, a sonochemical process conducted at room temperature has been shown to produce nanoplates of lindgrenite, a hydrated copper molybdate, with a distinct urchin-like morphology. nih.gov

Room-temperature, solution-phase approaches are also emerging as a viable strategy for creating complex structures. One such method involves a liquid-solid reaction between a sodium molybdate solution and a copper substrate, resulting in the formation of curved ammonium (B1175870) copper molybdate nanoflakes. berkeley.edu By introducing additives like glucose, the nucleation and growth process can be guided to form hierarchical, sphere-like architectures. berkeley.edu The ability to create these diverse nanostructures is a key step toward enhancing the material's functionality for specific applications.

The table below summarizes various synthesis methods and the resulting hydrated copper molybdate architectures.

Synthesis MethodResulting ArchitecturePrecursor Materials ExampleReference
Hydrothermal ProcessHybrid Nanosheet-NanoplateCopper Molybdate (CMO) on Nickel Foam nih.gov
Co-precipitationMicrorodsHydrated Cobalt Molybdate doped with Copper nih.gov
PrecipitationSphere-like/Rock-like NanoparticlesCupric Acetate (B1210297) Monohydrate, Sodium Molybdate researchgate.net
SonochemistryUrchin-like Nanoplates (Lindgrenite)Not specified nih.gov
Solution-PhaseCurved Nanoflakes, Hierarchical SpheresSodium Molybdate Solution, Copper Substrate berkeley.edu

This table is interactive and allows for sorting by column.

In-Depth Mechanistic Understanding of Hydration Effects on Reactivity and Stability

The presence of water molecules within the crystalline structure of copper molybdates is not a passive feature; it actively influences the material's electronic properties, stability, and reactivity. A deeper, mechanistic understanding of these hydration effects is a critical frontier in developing next-generation materials.

Electrochemical studies have provided direct evidence of the functional role of hydration. For example, hydrated copper molybdate electrodes exhibit higher specific capacitance and enhanced redox behavior compared to their thermally treated, anhydrous counterparts. rsc.org This improved performance is attributed to the superior conductivity of the hydrated form and the presence of hydroxyl groups, which are believed to enhance redox-type charge storage mechanisms. rsc.org The water molecules can facilitate ion diffusion and provide pathways for charge transfer, which are crucial for applications like supercapacitors.

The thermal stability of the hydrated phases is also a key area of investigation. The presence of dopant ions, such as copper in a cobalt molybdate lattice, can alter the thermal dynamics, reducing the energy required to dehydrate the material and facilitating the transition to its anhydrous phase. nih.gov Understanding these phase transitions is crucial for defining the operational window and long-term stability of hydrated copper molybdate-based devices and catalysts.

Integration of Copper-Molybdenum Hydrates into Multifunctional Hybrid Material Systems

To meet the demands of advanced technologies, the focus is shifting from single-component materials to multifunctional hybrid systems. Integrating copper-molybdenum hydrates with other materials, such as carbons, polymers, or other metal oxides, can create synergistic effects, leading to enhanced performance and novel functionalities.

In energy storage, a prime example is the fabrication of asymmetric supercapacitor (ASC) devices. These systems utilize hydrated copper molybdate as the positive electrode and a high-surface-area material like activated carbon as the negative electrode. rsc.org This hybrid configuration leverages the high capacitance of the hydrated molybdate and the excellent conductivity and stability of the carbon material to achieve high operating voltages, energy densities, and excellent cycling stability. rsc.org

The concept of hybrid materials also extends to doping and the creation of mixed-metal systems. Doping hydrated cobalt molybdate with copper, for instance, creates a new material with altered electronic and structural properties. nih.gov Another approach involves creating mixed-phase composites, such as copper tungstate (B81510) and molybdate materials, which have shown potential in memristive applications, bridging the gap between electronic devices and biological systems. mdpi.com

Furthermore, copper-molybdenum hydrates can be integrated into larger composite structures. For example, inspired by the development of molybdenum disulfide grown on granular activated carbon for water treatment, copper-molybdenum hydrates could be similarly supported on various substrates. rsc.org This approach would not only improve the mechanical stability and handling of the material but also create multifunctional composites for applications like simultaneous adsorption and catalysis. The development of novel nanocomposites, such as those combining hexamolybdenum clusters with copper hydroxide, also points toward a future of highly complex and functional hybrid materials. nih.gov

Q & A

Q. What experimental methods are used to determine the water content in copper-based hydrates?

To determine water content, researchers typically dehydrate the hydrate by controlled heating (e.g., using a Bunsen burner or air oven) and measure mass changes. For example, copper sulfate pentahydrate (CuSO₄·5H₂O) is heated until it transitions from blue to white (anhydrous CuSO₄), with mass loss corresponding to water content . The stoichiometric ratio is calculated using molar masses of the anhydrous salt and water. Precise temperature control and repeated heating/cooling cycles ensure complete dehydration .

Q. How can researchers synthesize and characterize molybdenum-copper hydrates?

Synthesis involves reacting molybdenum oxides or salts with copper compounds in aqueous solutions under controlled pH and temperature. For characterization, X-ray diffraction (XRD) identifies crystal structure, while thermogravimetric analysis (TGA) quantifies water loss. Spectroscopic techniques like FT-IR confirm the presence of hydroxyl groups. Detailed documentation of reagent purity (e.g., supplier, batch number) is critical for reproducibility .

Q. What protocols ensure accurate measurement of hydrate stoichiometry?

Key steps include:

  • Calibrating analytical balances for precise mass measurements.
  • Using inert crucibles to prevent side reactions during heating.
  • Validating dehydration endpoints via color changes (e.g., blue → white for CuSO₄·5H₂O) .
  • Cross-checking results with theoretical calculations based on molar masses .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental mass percentages in hydrate decomposition be resolved?

Discrepancies often arise from incomplete dehydration, adsorbed moisture, or impurities. Mitigation strategies include:

  • Performing TGA to monitor mass loss in real-time and identify decomposition stages .
  • Rehydrating samples to test reversibility and confirm structural water vs. adsorbed moisture .
  • Using high-purity reagents and conducting blank trials to account for crucible contamination .

Q. What advanced techniques differentiate structural water from adsorbed moisture in complex hydrates?

  • In situ XRD : Tracks structural changes during dehydration to correlate water loss with lattice collapse.
  • Karl Fischer titration : Quantifies trace moisture post-dehydration.
  • Solid-state NMR : Probes local environments of water molecules to distinguish bound vs. free states .

Q. How should researchers design experiments to study hydrate stability under varying environmental conditions?

  • Controlled humidity chambers : Test hygroscopicity by exposing hydrates to defined relative humidity levels.
  • Accelerated aging studies : Use elevated temperatures to model long-term stability, with periodic XRD/TGA analysis .
  • Computational modeling : Predict thermodynamic stability using density functional theory (DFT) to guide experimental parameters .

Methodological Best Practices

Q. What steps ensure reproducibility in hydrate-related experiments?

  • Document reagent sources, purity, and storage conditions (e.g., CuSO₄·5H₂O stored in desiccators) .
  • Standardize heating rates (e.g., 5°C/min in TGA) to ensure consistent dehydration kinetics .
  • Include triplicate trials and statistical error analysis (e.g., ±0.5% mass loss tolerance) .

Q. How can conflicting data on molybdenum-copper hydrate reactivity be reconciled?

  • Conduct pH-dependent studies to identify reaction pathways (e.g., acidic vs. alkaline conditions).
  • Use synchrotron-based XAS to probe oxidation states of Mo and Cu during reactions .
  • Compare results across multiple characterization techniques (e.g., XRD + Raman spectroscopy) to validate phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.